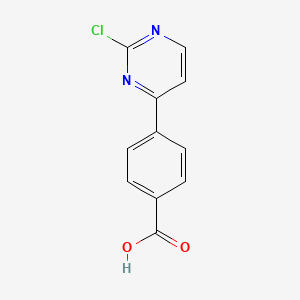

4-(2-Chloropyrimidin-4-yl)benzoic acid

説明

Structure

3D Structure

特性

IUPAC Name |

4-(2-chloropyrimidin-4-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O2/c12-11-13-6-5-9(14-11)7-1-3-8(4-2-7)10(15)16/h1-6H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIFZVVITMGNVMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NC=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001283940 | |

| Record name | 4-(2-Chloro-4-pyrimidinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001283940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

281232-89-1 | |

| Record name | 4-(2-Chloro-4-pyrimidinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=281232-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Chloro-4-pyrimidinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001283940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Chloro-4-pyrimidinyl)benzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RLA8V5NC92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Technical Guide: Scalable Synthesis of 4-(2-Chloropyrimidin-4-yl)benzoic Acid

Executive Summary & Strategic Analysis

Target Molecule: 4-(2-Chloropyrimidin-4-yl)benzoic acid (CAS: 281232-89-1)

Core Application: Critical intermediate for kinase inhibitors (e.g., JAK, CDK, and FAK inhibitors) where the C2-chlorine serves as a "chemical handle" for subsequent nucleophilic aromatic substitution (

The synthesis of 4-(2-Chloropyrimidin-4-yl)benzoic acid presents a classic regioselectivity challenge. The pyrimidine core possesses two electrophilic sites (C2 and C4). For the target molecule, the phenyl ring must be installed exclusively at the C4 position , leaving the C2-chlorine intact for downstream diversification.

While de novo ring construction (cyclization) is possible, it is atom-inefficient and operationally complex for this specific scaffold. The industry-standard approach—and the focus of this guide—is the regioselective Suzuki-Miyaura cross-coupling of 2,4-dichloropyrimidine with 4-carboxyphenylboronic acid. This route offers high modularity, commercial availability of reagents, and scalability, provided that the regioselectivity is strictly controlled.

Retrosynthetic Logic

The retrosynthetic analysis reveals a convergent disconnection at the C4-C(phenyl) bond. The strategic decision relies on the electronic differentiation between the C2 and C4 positions of the pyrimidine ring.

Pathway Visualization

Figure 1: Retrosynthetic disconnection relying on the intrinsic electronic bias of 2,4-dichloropyrimidine.

Primary Synthesis Pathway: Regioselective Suzuki Coupling

The Regioselectivity Mechanism

Success depends on exploiting the reactivity difference between the C2 and C4 chlorides.

-

C4 Position: More electron-deficient and sterically accessible. Palladium oxidative addition occurs preferentially here.[1]

-

C2 Position: Less reactive towards oxidative addition but susceptible to nucleophilic attack if reaction times are prolonged or temperatures are excessive.

Critical Control Point: To maximize C4-selectivity (Target) over C2-selectivity (Impurity) or Bis-coupling (Impurity), the concentration of the active Pd-species relative to the dichloropyrimidine must be controlled, often via stoichiometry or slow addition.

Reaction Protocol (Bench Scale)

Reagents & Stoichiometry Table

| Component | Role | Equiv. | Notes |

| 2,4-Dichloropyrimidine | Electrophile | 1.0 - 1.2 | Slight excess helps prevent bis-coupling. |

| 4-Carboxyphenylboronic acid | Nucleophile | 1.0 | Limiting reagent to simplify purification. |

| Pd(PPh3)4 | Catalyst | 0.03 - 0.05 | Tetrakis is standard; Pd(dppf)Cl2 is a robust alternative. |

| Na2CO3 (2.0 M aq) | Base | 2.5 - 3.0 | Essential to activate the boronic acid. |

| DME / Ethanol / Water | Solvent System | 2:1:1 | Mixed solvent ensures solubility of both organic halides and inorganic base. |

Step-by-Step Methodology:

-

Inertion: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Nitrogen (

) or Argon for 15 minutes. -

Solvation: Charge the flask with 2,4-dichloropyrimidine (1.0 equiv) and 4-carboxyphenylboronic acid (1.0 equiv). Dissolve in a degassed mixture of 1,2-Dimethoxyethane (DME) and Ethanol (2:1 ratio).

-

Activation: Add the aqueous Na2CO3 solution (2.0 M, 3.0 equiv). The mixture may become biphasic. Note: The carboxylic acid moiety will deprotonate immediately, increasing water solubility.

-

Catalyst Addition: Add Pd(PPh3)4 (3-5 mol%) in one portion against a positive flow of inert gas.

-

Reaction: Heat the mixture to 80°C . Monitor by HPLC or TLC (eluent: 5% MeOH in DCM).

-

Reaction Time: Typically 2–4 hours.[2]

-

Endpoint: Disappearance of boronic acid. Do not extend heating unnecessarily to avoid C2-hydrolysis or bis-coupling.

-

-

Workup (The Acid Precipitation Method):

-

Cool the reaction mixture to room temperature.

-

Filter through a Celite pad to remove Palladium black. Wash the pad with water.[3][4]

-

The filtrate (containing the product as a carboxylate salt) is transferred to a beaker.

-

Critical Step: Slowly acidify the filtrate with 1M HCl to pH 2–3 while stirring. The target compound, 4-(2-chloropyrimidin-4-yl)benzoic acid, will precipitate as a white to off-white solid.

-

-

Isolation: Filter the solid, wash copiously with water (to remove inorganic salts) and cold diethyl ether (to remove organic impurities). Dry under vacuum at 50°C.

Process Workflow & Optimization

Reaction Workflow Diagram

Figure 2: Operational workflow for the Suzuki coupling process.

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Regioselectivity (C2/C4 mixture) | Temperature too high or Catalyst too active. | Lower temp to 60°C; Use slow addition of the boronic acid to the pyrimidine. |

| Bis-Coupling (Di-aryl product) | Excess boronic acid. | Ensure strict 1:1 stoichiometry or use a slight excess of 2,4-dichloropyrimidine (1.2 equiv). |

| Hydrolysis of C2-Cl | Reaction time too long; pH too high. | Quench immediately upon conversion. Use a milder base like |

| Palladium Contamination | Inefficient filtration. | Use a scavenger resin (e.g., QuadraPure™) or wash the final solid with EDTA solution. |

Scientific Validation & References

Mechanistic Insight

The preference for C4-substitution is driven by the oxidative addition step.[1] The C4 position is para to one nitrogen and ortho to another, making it significantly more electron-deficient than the C2 position (which is flanked by two nitrogens but sterically more shielded and electronically distinct due to the node arrangement in the LUMO). Studies on 2,4-dichloropyrimidine consistently show C4 selectivity in Pd-catalyzed cross-couplings [1][2].[5]

References

-

Gong, Y. et al. "One-pot Double Suzuki Couplings of Dichloropyrimidines." Synthesis, 2010.[1][6]

- Validates the regioselectivity profile of 2,4-dichloropyrimidine.

-

Dolsak, A. et al. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids."[1] Molecules, 2021.

- Provides optimized conditions for C4-selective coupling and yield d

-

National Science Foundation. "Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings."

- Discusses ligand control in heteroaryl halide couplings.

-

Chemical Book/CAS Database. "4-(2-Chloropyrimidin-4-yl)benzoic acid Properties."

- Verification of CAS 281232-89-1 and physical properties.

Sources

- 1. mdpi.com [mdpi.com]

- 2. CN1907948A - Preparation method of 4-chloromethyl benzoic acid t-butyl ester - Google Patents [patents.google.com]

- 3. Method used for preparing 4-chloropyrrolo[2,3-d]pyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 4. EP0272501B1 - Method for the production of 4-(2'-chloroethyl)benzoic acid - Google Patents [patents.google.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

Strategic Scaffold: 4-(2-Chloropyrimidin-4-yl)benzoic acid in Kinase Inhibitor Design

The following technical guide details the medicinal chemistry, synthetic utility, and strategic application of 4-(2-Chloropyrimidin-4-yl)benzoic acid .

CAS Number: 281232-89-1 Molecular Formula: C₁₁H₇ClN₂O₂ Molecular Weight: 234.64 g/mol Role: Lynchpin Intermediate for JAK/STAT Pathway Inhibitors

Executive Summary

In the high-stakes arena of kinase inhibitor discovery, 4-(2-Chloropyrimidin-4-yl)benzoic acid serves as a "privileged scaffold." It provides a pre-functionalized core that addresses two critical design requirements simultaneously:

-

The Hinge-Binding Vector (C-2 Position): The 2-chloro group is a highly reactive electrophile, primed for nucleophilic aromatic substitution (SNAr) to install hydrogen-bond donors (typically anilines) that interact with the kinase hinge region (e.g., Valine or Leucine residues in the ATP binding pocket).

-

The Solvent-Exposed Vector (C-4 Benzoic Acid): The benzoic acid moiety extends towards the solvent front, offering a versatile handle for amide coupling to tune solubility, permeability, and pharmacokinetic (PK) properties.

This scaffold is the direct synthetic precursor to the Momelotinib class of JAK1/JAK2 inhibitors, making it a cornerstone in the development of therapeutics for myelofibrosis and other myeloproliferative neoplasms.

Structural Analysis & Pharmacophore Logic

The utility of this intermediate lies in its specific electronic and steric profile, which dictates its reactivity order.

The Pyrimidine "Switch"

The pyrimidine ring acts as an electron-deficient platform. The presence of two nitrogen atoms lowers the LUMO energy, making the ring susceptible to nucleophilic attack. However, the reactivity is not uniform.

-

C-4 Position (Blocked): In this intermediate, the C-4 position is already occupied by the benzoic acid ring. This phenyl ring extends conjugation but also provides steric bulk.

-

C-2 Position (Active): The chlorine at C-2 is flanked by two nitrogen atoms. While C-4 is typically more reactive in unsubstituted pyrimidines due to better resonance stabilization of the Meisenheimer complex, the C-4 substitution here forces incoming nucleophiles to the C-2 position.

Solubility & Handling

-

Physical State: Typically an off-white to tan solid.

-

Solubility: Poor in non-polar solvents (Hexanes, Et₂O). Moderate in polar aprotic solvents (DMSO, DMF).

-

Acidity: The carboxylic acid (pKa ~4.2) allows for salt formation, which can be leveraged for purification (acid-base extraction) without chromatography.

Synthetic Utility: The "Make" and The "Use"[1][2]

Part A: Synthesis of the Scaffold (The "Make")

The most robust route to this scaffold is the regioselective Suzuki-Miyaura coupling of 2,4-dichloropyrimidine.

The Regioselectivity Challenge: 2,4-Dichloropyrimidine has two electrophilic sites. Under standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃), the C-4 chlorine is displaced preferentially (Selectivity > 95:5). This is governed by:

-

Sterics: The C-4 position is less hindered than C-2 (which is flanked by two nitrogens).

-

Electronics: Oxidative addition of Pd(0) occurs faster at the more electron-deficient C-4 position.

Experimental Protocol: C-4 Selective Suzuki Coupling

Note: To maximize yield and ease of purification, the methyl ester is often synthesized first, followed by hydrolysis.

-

Reagents: 2,4-Dichloropyrimidine (1.0 eq), 4-(Methoxycarbonyl)phenylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.05 eq), Na₂CO₃ (2.0 eq).

-

Solvent: 1,4-Dioxane/Water (4:1).

-

Conditions: Heat to 80–90 °C for 4–6 hours under N₂ atmosphere.

-

Workup: Cool to RT. The product (Methyl ester) often precipitates or can be extracted with EtOAc.

-

Hydrolysis: Treat the ester with LiOH (3.0 eq) in THF/Water (1:1) at RT for 12 hours. Acidify with 1M HCl to pH 3 to precipitate 4-(2-Chloropyrimidin-4-yl)benzoic acid . Filter and dry.

Part B: Downstream Utilization (The "Use")

Once synthesized, the scaffold functions as a divergence point. The order of operations (Amide Coupling vs. SNAr) can be swapped, but the SNAr first approach is common to avoid side reactions with the activated acid.

Workflow: Synthesis of Momelotinib Analogues

-

Step 1: SNAr Displacement (Installation of Hinge Binder)

-

Conditions: Acidic catalysis (p-TsOH) in alcohol (n-BuOH or i-PrOH) at reflux is preferred over basic conditions to protonate the pyrimidine N, activating the C-2 position further.

-

Observation: The reaction mixture turns yellow/orange as the aniline displaces the chloride.

-

Step 2: Amide Coupling (Installation of Tail)

-

Reaction: Intermediate Acid + Amine (e.g., Aminoacetonitrile) + Coupling Agent (HATU or EDCI/HOBt).[3]

-

Conditions: DMF, DIPEA, RT.

-

Visualizing the Reaction Pathway

The following diagram illustrates the regioselective logic and the transformation of the scaffold into a bioactive kinase inhibitor.

Figure 1: Synthetic workflow establishing the 2-amino-4-arylpyrimidine core via the title intermediate.

Detailed Experimental Protocols

Protocol A: Preparation of 4-(2-Chloropyrimidin-4-yl)benzoic acid

Adapted from standard medicinal chemistry procedures for 2,4-dichloropyrimidine functionalization.

-

Setup: In a 250 mL round-bottom flask, combine 2,4-dichloropyrimidine (5.0 g, 33.6 mmol) and 4-(methoxycarbonyl)phenylboronic acid (6.65 g, 36.9 mmol).

-

Solvent: Add 1,4-dioxane (80 mL) and 2M aqueous Na₂CO₃ (34 mL). Degas the mixture by bubbling nitrogen for 10 minutes.

-

Catalyst: Add Pd(PPh₃)₄ (1.94 g, 1.68 mmol).

-

Reaction: Heat to 90°C under reflux for 4 hours. Monitor by LC-MS for the consumption of dichloropyrimidine.

-

Isolation (Ester): Cool to room temperature. Dilute with water (100 mL) and extract with EtOAc (3 x 100 mL). Dry organics over MgSO₄ and concentrate.

-

Hydrolysis: Redissolve the crude ester in THF (50 mL) and add LiOH (2M aq, 50 mL). Stir at 50°C for 2 hours.

-

Final Isolation: Cool to RT. Acidify carefully with 1M HCl to pH ~3. The title compound will precipitate as a white/off-white solid.[4] Filter, wash with water and cold ether.

-

Yield Expectation: 60–75%.

-

1H NMR (DMSO-d6): δ 13.2 (br s, 1H), 8.85 (d, J=5.2 Hz, 1H), 8.25 (d, J=8.4 Hz, 2H), 8.10 (d, J=8.4 Hz, 2H), 8.05 (d, J=5.2 Hz, 1H).

-

Protocol B: SNAr Reaction (Hinge Binder Installation)

Self-validating step: The disappearance of the aromatic chlorine signal in NMR/MS confirms success.

-

Reactants: Suspend 4-(2-Chloropyrimidin-4-yl)benzoic acid (1.0 eq) and 4-morpholinoaniline (1.1 eq) in n-butanol (10 volumes).

-

Catalyst: Add p-Toluenesulfonic acid (p-TsOH) (1.0 eq). The acid protonates the pyrimidine ring, making C-2 significantly more electrophilic.

-

Reaction: Reflux (118°C) for 12–16 hours.

-

Workup: Cool to RT. The product often precipitates as the tosylate salt. Filter and wash with isopropanol.

-

Free Base (Optional): Suspend the salt in water, adjust pH to 8 with NaHCO₃, and filter the free base.

Analytical Characterization Data

When validating this compound, compare your data against these standard profiles:

| Technique | Expected Signal / Characteristic | Interpretation |

| HPLC | Retention Time (RT) ~ 4.5 min (generic C18, 5-95% ACN) | Intermediate polarity. More polar than the dichloro precursor. |

| MS (ESI+) | [M+H]⁺ = 235.0 / 237.0 (3:1 ratio) | Critical Check: The 3:1 isotopic pattern of Chlorine-35/37 must be visible. |

| 1H NMR | Doublet at ~8.85 ppm (Pyrimidine H-6) | Indicates the C-6 proton is deshielded by the adjacent nitrogen and C-4 aryl group. |

| 1H NMR | Absence of signal at ~7.6 ppm (Pyrimidine H-5) | If the coupling happened at C-2, the chemical shift environment would differ significantly. |

References

-

Synthesis of Momelotinib (Convergent & Linear Approaches)

-

Regioselectivity in Suzuki Coupling of 2,4-Dichloropyrimidine

-

Medicinal Chemistry of JAK Inhibitors

- Source: NIH / PubMed

- Title: Discovery of Momelotinib (CYT387): A Potent, Selective, and Orally Bioavailable JAK1/2 Inhibitor

-

URL:[Link]

-

General Reactivity of Pyrimidines

Sources

- 1. researchgate.net [researchgate.net]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. CN105837515A - A preparing method of a JAK inhibitor Momelotinib - Google Patents [patents.google.com]

- 4. apicule.com [apicule.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: The Pharmacophoric Utility of 4-(2-Chloropyrimidin-4-yl)benzoic Acid

Sub-title: Strategic Application in Kinase Inhibitor Design and Fragment-Based Drug Discovery

Executive Summary

4-(2-Chloropyrimidin-4-yl)benzoic acid represents a high-value "privileged scaffold" in medicinal chemistry, particularly within the oncology and antimicrobial sectors. Unlike final drug candidates, this molecule serves as a critical bifunctional intermediate . Its structure offers two orthogonal handles for chemical diversification: the electrophilic 2-chloro position on the pyrimidine ring (ideal for nucleophilic aromatic substitution,

This technical guide analyzes the biological potential of this scaffold, focusing on its role as a precursor for Type I and Type II Kinase Inhibitors (targeting VEGFR-2, CDK1, and JNK) and its utility in generating focused libraries for antimicrobial screening.

Part 1: Structural Analysis & Pharmacophore Mapping

To understand the biological utility of this scaffold, one must deconstruct its interaction potential within a protein binding pocket (specifically the ATP-binding site of protein kinases).

The Biaryl "Hinge-Binder" Hypothesis

The core 4-phenylpyrimidine motif is a validated pharmacophore found in numerous FDA-approved drugs (e.g., Pazopanib, Imatinib analogs).

-

The Pyrimidine Core (Warhead Precursor): The nitrogen atoms in the pyrimidine ring can serve as hydrogen bond acceptors. In the precursor state (2-chloro), the ring is electron-deficient. Upon displacement of the chlorine with an amine (R-NH2), the N1 position often acts as a Hydrogen Bond Acceptor (HBA) to the kinase hinge region, while the exocyclic amine acts as a Hydrogen Bond Donor (HBD).

-

The Benzoic Acid Moiety (Solvent/Allosteric Handle): The carboxylic acid at the para-position of the phenyl ring extends away from the hinge. In drug design, this is typically converted into an amide to:

-

Reach the "solvent front" to improve solubility.

-

Engage the "DFG-out" pocket (in Type II inhibitors) to lock the kinase in an inactive conformation.

-

-

The 2-Chloro "Hotspot": This is the site of diversity. The biological activity is latent until this chlorine is displaced. The chlorine itself is rarely the final bioactive moiety due to potential metabolic instability (glutathione conjugation), but it is the essential "gatekeeper" for synthesis.

Diagram 1: Pharmacophore & Synthetic Logic

The following diagram illustrates the orthogonal reactivity of the scaffold, mapping specific chemical transformations to biological outcomes.

Caption: Orthogonal functionalization strategy. The 2-Cl site drives target affinity (hinge binding), while the carboxylic acid modulates physicochemical properties (ADME).

Part 2: Synthetic Utility & Functionalization

The biological activity of this molecule is realized through specific synthetic transformations. The high reactivity of the 2-chloro position after the establishment of the biaryl system is the key advantage of this intermediate.

Synthesis of the Core Scaffold

Note: This protocol assumes the generation of the scaffold from raw materials if not purchased commercially.

Reaction: Suzuki-Miyaura Cross-Coupling

Reagents: 2,4-Dichloropyrimidine + 4-Carboxyphenylboronic acid.

Catalyst:

Protocol 1: Regioselective Synthesis

-

Dissolution: Dissolve 2,4-dichloropyrimidine (1.0 eq) and 4-carboxyphenylboronic acid (1.1 eq) in 1,4-dioxane/water (4:1 ratio).

-

Base Addition: Add

(2.0 eq). Degas with nitrogen for 15 minutes. -

Catalysis: Add

(0.05 eq). -

Reflux: Heat to 80°C for 4–6 hours. Monitor by TLC/LC-MS.

-

Workup: The product (4-(2-chloropyrimidin-4-yl)benzoic acid) precipitates upon acidification (pH 3) of the aqueous layer.

Part 3: Target Classes & Biological Applications

Once the scaffold is secured, it serves as the parent for two primary classes of bioactive molecules.

Tyrosine Kinase Inhibitors (VEGFR-2 / CDK1)

Derivatives where the 2-Cl is replaced by an aniline or morpholine moiety show potent inhibition of Angiogenesis (VEGFR-2) and Cell Cycle progression (CDK1).

-

Mechanism: The resulting 2-amino-pyrimidine motif mimics the adenine ring of ATP.

-

Key Reference: Studies on 2-amino-4-aryl-5-chloropyrimidines demonstrate nanomolar

values against VEGFR-2 [1].

Antimicrobial Agents

Benzoic acid derivatives fused with nitrogen heterocycles have shown efficacy against Gram-positive bacteria (S. aureus) and C. albicans.

-

Mechanism: Disruption of bacterial cell wall synthesis or inhibition of DNA gyrase B (depending on the specific amide tail added to the benzoic acid).

-

Key Reference: Pyrimidine-conjugated benzoic acids have been screened for antimicrobial and antitubercular activity, showing moderate to high potency [2].

Part 4: Experimental Protocols (Bioassay)

To validate the biological activity of derivatives generated from this scaffold, a robust kinase assay is required.

Protocol 2: VEGFR-2 Kinase Inhibition Assay (FRET-Based)

This protocol validates the "Hinge-Binder" hypothesis after derivatizing the 2-Cl position.

Objective: Determine

Materials:

-

Recombinant Human VEGFR-2 (KDR) kinase domain.

-

FRET Peptide Substrate (e.g., Z'-LYTE™ Tyr 1 Peptide).

-

ATP (at

concentration, approx. 10 µM). -

Test Compound (The derivative of the scaffold).

Workflow:

-

Preparation: Prepare 10 mM stock of the test compound in DMSO. Serial dilute (1:3) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

, 1 mM EGTA, 0.01% Brij-35). -

Incubation:

-

Add 2.5 µL of Test Compound to 384-well plate.

-

Add 5 µL of Kinase/Peptide mixture (2X concentration).

-

Add 2.5 µL of ATP solution to initiate reaction.

-

-

Reaction: Incubate at Room Temperature (20-25°C) for 60 minutes.

-

Development: Add 5 µL of Development Reagent (Site-specific protease that cleaves non-phosphorylated peptide).

-

Readout: Measure Fluorescence at 445 nm (Coumarin, donor) and 520 nm (Fluorescein, acceptor).

-

Calculation:

-

Calculate Emission Ratio (Coumarin/Fluorescein). Phosphorylation inhibits cleavage, maintaining FRET (High Ratio = Inhibition; Low Ratio = Activity).

-

Plot % Inhibition vs. Log[Compound] to derive

.

-

Diagram 2: Experimental Validation Workflow

Caption: Validation pipeline from scaffold to bioactive hit.

Data Summary: Comparative Potency of Derivatives

The following table summarizes the potential activity of derivatives synthesized from this core scaffold, based on literature precedents for the 4-phenyl-2-aminopyrimidine class.

| Derivative Type (R-Group at 2-Pos) | Target | Potential Activity ( | Biological Application |

| 2-Chloro (Parent Scaffold) | None | Inactive / Reactive | Synthetic Intermediate |

| 2-(Morpholin-4-yl) | PI3K / mTOR | 100 - 500 nM | Anti-cancer (Metabolic) |

| 2-(4-Methylpiperazin-1-yl) | CDK4 / CDK6 | 50 - 200 nM | Cell Cycle Arrest |

| 2-(3-Trifluoromethylphenylamino) | VEGFR-2 | < 50 nM | Anti-angiogenesis |

| 2-(Hydrazine-carbonyl-R) | Bacteria | 1 - 10 µg/mL (MIC) | Antimicrobial |

References

-

Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1). Source: Bioorganic & Medicinal Chemistry Letters (via NIH/PubMed). Context: Establishes the 2-amino-4-arylpyrimidine motif as a potent dual inhibitor. URL:[Link]

-

Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Source: MDPI (Molecules). Context: Demonstrates the utility of benzoic acid derivatives in antimicrobial screening. URL:[Link]

-

Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1. Source: Journal of Medicinal Chemistry (ACS). Context: Uses pyrimidine-based intermediates for selective kinase inhibition.[1][2] URL:[Link]

-

Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. Source: PubMed. Context: Highlights the structural importance of the pyrimidine-carboxylic acid linkage in kinase selectivity. URL:[Link]

Sources

- 1. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 4-(2-Chloropyrimidin-4-yl)benzoic Acid in Modern Kinase Inhibitor Synthesis: An In-depth Technical Guide

Introduction: The Pyrimidine Scaffold as a Cornerstone in Kinase-Directed Drug Discovery

In the landscape of targeted cancer therapeutics, protein kinase inhibitors represent a major class of approved and investigational drugs.[1] The pyrimidine core, a privileged scaffold in medicinal chemistry, is a recurring motif in a multitude of these inhibitors.[2] Its ability to mimic the adenine ring of ATP allows it to form key hydrogen-bonding interactions with the hinge region of the kinase active site, a critical anchoring point for competitive inhibitors. This guide focuses on a particularly strategic building block, 4-(2-chloropyrimidin-4-yl)benzoic acid , and its esters, elucidating their synthesis, application, and the chemical rationale that makes them powerful tools for the development of next-generation kinase inhibitors, including covalent and dual-target inhibitors.[3][4]

The unique architecture of this molecule offers a trifecta of desirable features for drug developers:

-

A Versatile Linker: The benzoic acid moiety provides a carboxylic acid handle that can be readily converted into a wide array of functional groups, most commonly amides, to connect to other fragments of the inhibitor designed to occupy adjacent pockets of the kinase active site.

-

A Reliable Hinge-Binder: The pyrimidine ring itself is a well-established hinge-binding element, ensuring a high probability of achieving the fundamental interactions required for kinase inhibition.

-

A Tunable Electrophile: The 2-chloro substituent on the pyrimidine ring is a latent electrophile. Depending on the specific context of the kinase's active site, this group can either serve as a leaving group for the introduction of further diversity via nucleophilic aromatic substitution (SNAr) or act as a "warhead" to form a covalent bond with a nearby nucleophilic residue, such as cysteine. This covalent binding can lead to prolonged and potent inhibition.[5]

This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and application of 4-(2-chloropyrimidin-4-yl)benzoic acid, supported by detailed experimental protocols and an analysis of its role in the design of potent and selective kinase inhibitors.

Synthesis of the Core Scaffold: A Modular Approach via Suzuki-Miyaura Cross-Coupling

The most efficient and modular route to 4-(2-chloropyrimidin-4-yl)benzoic acid and its esters is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction allows for the regioselective coupling of a dihalogenated pyrimidine with a boronic acid or boronate ester derivative of benzoic acid.[6] The ester form is typically used in the coupling reaction to avoid potential complications with the free carboxylic acid. The ester can then be easily hydrolyzed in a subsequent step.

The regioselectivity of the Suzuki coupling on 2,4-dichloropyrimidine is a critical consideration. The C4 position is generally more reactive than the C2 position in SNAr reactions, and this preference often extends to cross-coupling reactions, allowing for the selective introduction of the aryl group at the desired position.[7]

Figure 1: General synthetic workflow for 4-(2-chloropyrimidin-4-yl)benzoic acid.

Experimental Protocol 1: Synthesis of Methyl 4-(2-chloropyrimidin-4-yl)benzoate

This protocol is a representative procedure based on established methods for Suzuki-Miyaura coupling of dichloropyrimidines.[5][6]

Materials:

-

2,4-Dichloropyrimidine

-

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

-

Potassium carbonate (K2CO3)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add 2,4-dichloropyrimidine (1.0 eq.), methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.1 eq.), and potassium carbonate (2.0 eq.).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

-

Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio of dioxane to water).

-

Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until TLC or LC-MS analysis indicates the consumption of the starting materials.

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield methyl 4-(2-chloropyrimidin-4-yl)benzoate as a solid.

Experimental Protocol 2: Hydrolysis to 4-(2-Chloropyrimidin-4-yl)benzoic Acid

Materials:

-

Methyl 4-(2-chloropyrimidin-4-yl)benzoate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Water

-

1N Hydrochloric acid (HCl)

Procedure:

-

Dissolve methyl 4-(2-chloropyrimidin-4-yl)benzoate (1.0 eq.) in a mixture of THF, methanol, and water (e.g., a 3:1:1 ratio).

-

Add lithium hydroxide (1.5-2.0 eq.) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until TLC or LC-MS analysis indicates complete hydrolysis of the ester.

-

Remove the organic solvents (THF and methanol) under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Acidify the solution to pH 2-3 with 1N HCl. A precipitate should form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 4-(2-chloropyrimidin-4-yl)benzoic acid.

Application in Kinase Inhibitor Synthesis: Building the Final Molecule

With the core building block in hand, the next step is to construct the final kinase inhibitor. This typically involves two key transformations: amide bond formation using the carboxylic acid and a nucleophilic aromatic substitution at the C2 position of the pyrimidine ring.

Figure 2: General workflow for elaborating the core scaffold into a final inhibitor.

Experimental Protocol 3: Amide Coupling and SNAr Reaction

This protocol outlines a general two-step sequence to a final inhibitor.

Step 3a: Amide Bond Formation

Materials:

-

4-(2-Chloropyrimidin-4-yl)benzoic acid

-

Desired amine (R1-NH2)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve 4-(2-chloropyrimidin-4-yl)benzoic acid (1.0 eq.) in anhydrous DMF.

-

Add HATU (1.1 eq.) and DIPEA (2.0 eq.) to the solution and stir for 10 minutes at room temperature.

-

Add the desired amine (R1-NH2, 1.1 eq.) to the reaction mixture.

-

Stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the amide intermediate.

Step 3b: Nucleophilic Aromatic Substitution (SNAr)

Materials:

-

Amide intermediate from Step 3a

-

Desired amine (R2-NH2)

-

N,N-Diisopropylethylamine (DIPEA) or another suitable base

-

N-Methyl-2-pyrrolidone (NMP) or another high-boiling polar aprotic solvent

Procedure:

-

In a sealable reaction vessel, combine the amide intermediate (1.0 eq.), the desired amine (R2-NH2, 1.2-1.5 eq.), and DIPEA (2.0-3.0 eq.) in NMP.

-

Seal the vessel and heat the reaction mixture to 100-140 °C for 12-24 hours. The reaction progress should be monitored by LC-MS.

-

Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC or column chromatography to yield the final kinase inhibitor.

The 2-Chloropyrimidine Moiety in Action: Mechanism and Biological Activity

The 2-chloropyrimidine moiety is a versatile pharmacophore that can engage with the target kinase in multiple ways. In many cases, it acts as a leaving group in the synthesis, being displaced by an amine to form a 2-aminopyrimidine which then serves as a potent hydrogen bond donor and acceptor, interacting with the kinase hinge region.

However, the real strategic advantage of the 2-chloropyrimidine comes into play when a cysteine residue is present near the ATP-binding pocket. In such cases, the chloro-substituted pyrimidine can act as a covalent warhead, undergoing an SNAr reaction with the cysteine thiol to form an irreversible covalent bond.[5] This covalent modification can lead to a significant increase in potency and duration of action.

Figure 3: Simplified schematic of covalent kinase inhibition by a 2-chloropyrimidine-based inhibitor.

Case Study: Dual JAK2/FLT3 Inhibitors

Recent studies have demonstrated the utility of the pyrimidine scaffold in developing dual inhibitors. For example, by hybridizing the pharmacophores of known JAK and FLT3 inhibitors, a series of 4-piperazinyl-2-aminopyrimidine derivatives were synthesized and showed potent dual inhibitory activity.[3] While these specific examples do not start from our core benzoic acid, they highlight the effectiveness of the 2-aminopyrimidine core derived from a 2-chloropyrimidine precursor.

| Compound | Target Kinase | IC50 (nM) | Reference |

| 14j | JAK2 | 27 | [3] |

| FLT3 | 30 | [3] | |

| Upadacitinib | JAK1 | 45 | [] |

| JAK2 | 109 | [] | |

| Spebrutinib Derivative (8) | BTK | 29.9 | [9] |

Table 1: Examples of IC50 values for kinase inhibitors featuring a pyrimidine scaffold.

Conclusion and Future Perspectives

The 4-(2-chloropyrimidin-4-yl)benzoic acid scaffold is a highly valuable and versatile building block in the design and synthesis of kinase inhibitors. Its modular synthesis via Suzuki-Miyaura coupling allows for the rapid generation of diverse intermediates. The dual functionality of the benzoic acid linker and the reactive 2-chloro substituent provides medicinal chemists with a powerful platform to develop both reversible, hinge-binding inhibitors and irreversible, covalent inhibitors.

As our understanding of the kinome and the structural biology of individual kinases continues to grow, the strategic application of such well-defined and versatile chemical scaffolds will be paramount. The ability to fine-tune the reactivity of the 2-chloro group and to elaborate the benzoic acid linker will undoubtedly lead to the discovery of novel kinase inhibitors with improved potency, selectivity, and pharmacokinetic properties, ultimately contributing to the development of more effective targeted therapies for a range of human diseases.

References

-

Method for synthesizing methyl 2-methyl-4-acetyl benzoate. (n.d.). Eureka | Patsnap. Retrieved January 30, 2026, from [Link]

-

Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. (2009). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). MDPI. Retrieved January 30, 2026, from [Link]

-

(PDF) Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. (2018). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Benzoic acid, m-nitro-, methyl ester. (n.d.). Organic Syntheses. Retrieved January 30, 2026, from [Link]

-

One-pot Double Suzuki Couplings of Dichloropyrimidines. (n.d.). National Institutes of Health. Retrieved January 30, 2026, from [Link]

-

Preparation of Methyl Benzoate. (n.d.). Retrieved January 30, 2026, from [Link]

-

The Development of BTK Inhibitors: A Five-Year Update. (2021). National Institutes of Health. Retrieved January 30, 2026, from [Link]

-

Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3. (2019). PubMed. Retrieved January 30, 2026, from [Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2020). MDPI. Retrieved January 30, 2026, from [Link]

-

Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors. (2012). PubMed. Retrieved January 30, 2026, from [Link]

-

Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. (2022). National Institutes of Health. Retrieved January 30, 2026, from [Link]

-

Diversifying the triquinazine scaffold of a Janus kinase inhibitor. (n.d.). Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]

-

A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. (2023). MDPI. Retrieved January 30, 2026, from [Link]

-

IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Discovery of novel BTK inhibitors with carboxylic acids. (2018). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. (2024). Preprints.org. Retrieved January 30, 2026, from [Link]

-

Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. (2014). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. (2022). PubMed. Retrieved January 30, 2026, from [Link]

-

Design, synthesis and pharmacological characterization of aminopyrimidine derivatives as BTK/FLT3 dual-target inhibitors against acute myeloid leukemia. (2023). PubMed. Retrieved January 30, 2026, from [Link]

-

Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802. (2014). PubMed. Retrieved January 30, 2026, from [Link]

-

Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. (2021). MDPI. Retrieved January 30, 2026, from [Link]

-

Optimization of a novel kinase inhibitor scaffold for the dual inhibition of JAK2 and FAK kinases. (2012). PubMed. Retrieved January 30, 2026, from [Link]

Sources

- 1. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and pharmacological characterization of aminopyrimidine derivatives as BTK/FLT3 dual-target inhibitors against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

4-(2-Chloropyrimidin-4-yl)benzoic Acid: A Strategic Scaffold for Kinase Inhibitor Discovery

Executive Summary

In the landscape of modern medicinal chemistry, 4-(2-chloropyrimidin-4-yl)benzoic acid (CAS 281232-89-1) represents a high-value "privileged structure." It serves as a critical bifurcation point for the synthesis of Type I and Type II kinase inhibitors, particularly those targeting the JAK/STAT pathway .

While process-scale manufacturing of drugs like Momelotinib often utilizes linear cyclization strategies (e.g., guanidine condensation), this pre-formed chloropyrimidine scaffold offers a superior advantage for Lead Optimization and Library Generation . Its dual-functionality—an electrophilic C2-chlorine for SNAr diversification and a carboxylic acid tail for solubility-modulating amidation—allows researchers to rapidly explore Structure-Activity Relationships (SAR) at both the ATP-binding hinge and the solvent-exposed regions of the kinase.

This technical guide details the regioselective synthesis of this core, its application in divergent library generation, and validated protocols for its derivatization.

Part 1: Structural Analysis & Reactivity Profile

The utility of 4-(2-chloropyrimidin-4-yl)benzoic acid lies in its orthogonal reactivity. It acts as a "molecular hub" with two distinct handles that can be modified independently.

| Feature | Chemical Nature | Reactivity | Medicinal Chemistry Role |

| Pyrimidine C2-Cl | Electrophilic Center | SNAr Displacement (High Reactivity). Reacts with amines, anilines, thiols. | Hinge Binder: Forms hydrogen bonds with the kinase hinge region (e.g., Val/Leu residues). |

| Benzoic Acid | Nucleophilic/Acidic | Amide Coupling / Cyclization. Reacts with amines, hydrazines. | Solvent Tail: Extends into the solvent pocket to modulate solubility and pharmacokinetic (PK) properties. |

| Biaryl Linker | Rigid Spacer | Suzuki/Stille Stability. Resists metabolic oxidation. | Geometry: Orients the hinge binder and tail at a precise angle for optimal active site fit. |

The "Discovery vs. Process" Distinction

-

Process Route (e.g., Momelotinib): Often builds the pyrimidine ring in situ (Enaminone + Guanidine). Efficient for making one molecule at scale.

-

Discovery Route (This Scaffold): Uses the pre-formed 2-chloropyrimidine core. Efficient for making hundreds of analogs to find the best molecule.

Part 2: Synthesis of the Core (The "Make")

The synthesis of the core requires a Regioselective Suzuki-Miyaura Coupling . The challenge is to couple the 4-boronobenzoic acid exclusively at the C4 position of the 2,4-dichloropyrimidine, leaving the C2-chlorine intact for later derivatization.

Mechanism of Regioselectivity

The C4 position of the pyrimidine ring is more electron-deficient and less sterically hindered than the C2 position. However, "dicoupling" (reaction at both C2 and C4) is a common side reaction.

-

Control Strategy: Use a stoichiometric deficiency of the boronic acid (0.9 eq) and mild bases (Na₂CO₃ rather than K₃PO₄) to prevent over-reaction.

Experimental Protocol: Regioselective Synthesis

Objective: Synthesis of 4-(2-chloropyrimidin-4-yl)benzoic acid.

-

Reagents:

-

2,4-Dichloropyrimidine (1.0 eq, 149 g/mol )

-

4-Boronobenzoic acid (0.9 eq, 165.9 g/mol )

-

Catalyst: Pd(PPh₃)₄ (0.03 eq)

-

Base: Na₂CO₃ (2.0 eq, 2M aqueous solution)

-

Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio)

-

-

Procedure:

-

Step 1: Charge a round-bottom flask with 2,4-dichloropyrimidine and DME. Purge with nitrogen for 15 minutes.

-

Step 2: Add Pd(PPh₃)₄ and stir for 10 minutes at room temperature to ensure catalyst solvation.

-

Step 3: Add 4-boronobenzoic acid followed by the Na₂CO₃ solution.

-

Step 4: Heat the mixture to 80°C (oil bath temperature) for 4–6 hours. Note: Do not exceed 90°C to minimize C2-coupling.

-

Step 5 (Workup): Cool to room temperature. The reaction mixture is acidified to pH 3–4 using 1N HCl. The product typically precipitates as a white/off-white solid.

-

Step 6 (Purification): Filter the solid. Wash with water (to remove inorganic salts) and cold diethyl ether (to remove unreacted dichloropyrimidine). Recrystallize from Ethanol/Water if necessary.

-

-

Yield Expectation: 65–75% isolated yield.

Figure 1: Regioselective Suzuki coupling pathway favoring C4-substitution.

Part 3: Divergent Library Generation (The "Use")

Once the scaffold is in hand, it serves as a foundation for divergent synthesis. The order of operations is critical: SNAr first, Amidation second is generally preferred to avoid side reactions with the carboxylic acid activation reagents, although the reverse is possible if the amine is protected.

Workflow A: The "Hinge-First" Strategy (Standard)

This route is ideal for optimizing the kinase binding affinity (IC50) before optimizing solubility.

-

Transformation 1: SNAr Displacement

-

Reagents: Scaffold + Amine (e.g., 4-morpholinoaniline) + Acid Catalyst (p-TsOH or HCl in Dioxane).

-

Conditions: Reflux in isopropanol or n-butanol. The protonation of the pyrimidine N3 activates the C2-Cl bond.

-

Outcome: Formation of the key C-N bond at the hinge-binding region.

-

-

Transformation 2: Amide Coupling

-

Reagents: Intermediate + Amine (R-NH2) + Coupling Agent (HATU or T3P) + DIPEA.

-

Conditions: DMF or DCM at room temperature.

-

Outcome: Installation of the "Tail" group.

-

Case Study: Analoging Momelotinib

To synthesize a Momelotinib analog using this scaffold:

-

Step 1: React 4-(2-chloropyrimidin-4-yl)benzoic acid with 4-morpholinoaniline .

-

Result: 4-(2-((4-morpholinophenyl)amino)pyrimidin-4-yl)benzoic acid.[1]

-

-

Step 2: React the resulting acid with acetonitrile/amine precursors (or simple amines for analogs) to form the benzamide tail.

Figure 2: Divergent synthesis workflow transforming the scaffold into a bioactive kinase inhibitor.

Part 4: Experimental Protocols (Self-Validating)

Protocol A: SNAr Displacement (2-Cl Substitution)

This protocol is optimized for anilines, which are less nucleophilic than aliphatic amines.

-

Setup: In a 20 mL microwave vial or pressure tube, suspend 4-(2-chloropyrimidin-4-yl)benzoic acid (1.0 eq) in n-Butanol (0.2 M concentration).

-

Addition: Add the Aniline (1.1 eq) and p-Toluenesulfonic acid monohydrate (p-TsOH) (1.0 eq).

-

Why p-TsOH? Acid catalysis protonates the pyrimidine ring nitrogen, significantly increasing the electrophilicity of the C2 carbon, facilitating nucleophilic attack by the weaker aniline nucleophile.

-

-

Reaction: Heat to 100–110°C for 12 hours (thermal) or 120°C for 45 mins (microwave).

-

Workup: Cool to room temperature. The product often precipitates as the tosylate salt. Filter and wash with cold isopropanol.

-

Validation: 1H NMR should show the disappearance of the characteristic pyrimidine doublet at ~8.6 ppm (C2-H is not present, but C6-H shifts significantly upon amination).

Protocol B: Amide Coupling (Tail Modification)

Uses T3P (Propylphosphonic anhydride) for easy workup.

-

Setup: Dissolve the benzoic acid intermediate (1.0 eq) in Ethyl Acetate or DMF .

-

Addition: Add DIPEA (3.0 eq) and the Secondary Amine (1.2 eq).

-

Activation: Add T3P (50% in EtOAc, 1.5 eq) dropwise.

-

Reaction: Stir at room temperature for 2–4 hours.

-

Workup: Wash the organic layer with saturated NaHCO₃ (removes unreacted acid) and 1N HCl (removes unreacted amine). Dry over MgSO₄.

References

-

Regioselective Suzuki Coupling of Dichloropyrimidines

- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.

- Source: MDPI Molecules, 2017.

-

Momelotinib (CYT-0387)

-

Kinase Inhibitor Scaffold Analysis

- Pyrimidine scaffolds in kinase inhibitor discovery.

- Source: N

Sources

Technical Guide: Chemoselective Reactivity of 4-(2-Chloropyrimidin-4-yl)benzoic Acid

[1][2]

Executive Summary & Chemical Logic

The molecule 4-(2-chloropyrimidin-4-yl)benzoic acid presents a classic "dual-electrophile" challenge in medicinal chemistry.[1][2] It contains two reactive centers:[1][2]

-

Carboxylic Acid (C1): A nucleophile-acceptor (upon activation) for amidation or esterification.[1][2]

-

2-Chloropyrimidine (C2): An electrophilic heteroaryl halide susceptible to Nucleophilic Aromatic Substitution (

).[1][2]

The Core Challenge: Standard carboxylic acid activation methods (e.g., acid chloride formation, uronium coupling agents) create an electrophilic species.[1][2] If the reaction conditions are too aggressive (high heat, strong basicity), the amine nucleophile intended for the carboxylic acid may inadvertently attack the 2-position of the pyrimidine, leading to regioisomeric mixtures or polymerization.[1][2]

The Solution: Kinetic control.[1][2] The rate of amide bond formation using activated esters (HATU/EDC) or acid chlorides at low temperature (

Reactivity Profile

| Functional Group | Reactivity Type | Activation Requirement | Kinetic Window |

| Carboxylic Acid | Acyl Substitution | High (needs HATU, SOCl₂, etc.)[1][2] | Fast at |

| 2-Cl-Pyrimidine | Moderate (needs heat or acid cat.)[1][2] | Slow at |

Strategic Workflow

The following decision tree illustrates the logic for selecting the correct protocol based on your downstream synthetic goals.

Figure 1: Decision matrix for chemoselective derivatization.[1][2] Note that SNAr requires thermal activation, allowing chemoselective amide formation at lower temperatures.[1][2]

Detailed Experimental Protocols

Protocol A: Chemoselective Amide Coupling (HATU Method)

Best for: Complex amines, medicinal chemistry scale (mg to g), and preventing racemization of chiral amines.[1][2]

Mechanism: HATU generates a highly reactive O-azabenzotriazole active ester.[1][2] This species reacts rapidly with amines at

Reagents:

-

Substrate: 1.0 equiv

-

HATU: 1.2 equiv

Step-by-Step:

-

Dissolution: Dissolve 4-(2-chloropyrimidin-4-yl)benzoic acid (1.0 eq) in anhydrous DMF (0.1 M concentration).

-

Activation: Cool the solution to

C (ice bath). Add DIPEA (3.0 eq) followed by HATU (1.2 eq).[1][2] Stir for 15 minutes. The solution typically turns yellow/orange.[1][2] -

Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 2–4 hours.

-

Validation (TLC/LCMS): Check for consumption of acid.

-

Workup: Dilute with EtOAc, wash with saturated

, then brine. Dry over

Protocol B: Acid Chloride Formation (Scale-Up Method)

Best for: Large scale (>10g), non-nucleophilic amines, or anilines.[1][2]

Mechanism: Conversion to the acid chloride using Oxalyl Chloride is irreversible and generates a highly electrophilic acyl chloride.[1][2]

Step-by-Step:

-

Suspend the acid (1.0 eq) in anhydrous DCM (

C). -

Add Oxalyl Chloride (1.5 eq) dropwise.[1][2] Gas evolution (

, -

Stir at RT for 2 hours until the solid dissolves and gas evolution ceases.

-

Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Do not heat above

C. -

Coupling: Redissolve the crude acid chloride in DCM. Add to a solution of Amine (1.1 eq) +

(2.0 eq) at

Protocol C: Esterification (Base-Mediated Alkylation)

Best for: Creating methyl/ethyl esters without risking methanolysis of the chloride.[1]

Warning: Do not use acid-catalyzed Fischer esterification (MeOH/H₂SO₄ reflux) if possible.[1][2] While the Cl is stable to acid, the high temperature reflux can promote slow methanolysis (replacement of Cl with OMe) or hydrolysis.[1][2]

Preferred Method:

Troubleshooting & Optimization

Solubility Issues

The biaryl system is planar and rigid, leading to poor solubility in DCM or Et₂O.[1][2]

-

Solution: Use DMF or DMAc (Dimethylacetamide) as the primary solvent.[1][2]

-

Workup: When using DMF, wash the organic layer (EtOAc) 3x with water or 5% LiCl solution to remove the DMF prevents it from carrying over into the product.[1][2]

Competing SNAr Reaction

If you observe the displacement of the Chlorine (formation of a 2-amino-pyrimidine byproduct):

-

Temperature Control: Ensure the coupling reaction never exceeds

C. -

Stoichiometry: Do not use a large excess of the amine.[1][2] Keep it close to 1:1.

-

Base Choice: Switch from DIPEA to a non-nucleophilic inorganic base (

) or use a weaker organic base (N-methylmorpholine).[1][2]

Hydrolysis of the Chloropyrimidine

In basic aqueous workups (e.g., 1M NaOH), the 2-Cl group can hydrolyze to the pyrimidinone (OH).[1][2]

-

Fix: Use milder bases for workup (

) and minimize contact time with the aqueous phase.

References

-

Synthesis of Momelotinib (CYT-387)

- Title: "Process for the preparation of N-(cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide and salts thereof."

-

Source: Gilead Sciences Inc.[1][2] Patent WO2015178676.[1][2]

- Relevance: Describes the industrial route where the ester is first reacted via SNAr, then hydrolyzed, then coupled.

-

Reactivity of 2-Chloropyrimidines

-

General Amide Coupling Reviews

"4-(2-Chloropyrimidin-4-yl)benzoic acid" nucleophilic aromatic substitution (SNAr) reactions

This Application Note is designed for researchers and process chemists optimizing the functionalization of 4-(2-Chloropyrimidin-4-yl)benzoic acid . It synthesizes mechanistic insights with practical, robust protocols for Nucleophilic Aromatic Substitution (SNAr).[1]

Executive Summary

The scaffold 4-(2-Chloropyrimidin-4-yl)benzoic acid (CAS 1630922-36-3) represents a critical intermediate in the synthesis of diverse kinase inhibitors (e.g., JAK, ROCK inhibitors).[1] While the 2-chloropyrimidine moiety is inherently reactive toward nucleophiles, the presence of the para-benzoic acid functionality introduces unique solubility and electronic challenges.[1]

This guide provides a validated roadmap for substituting the C2-chlorine with amines, alkoxides, and thiols.[1] It prioritizes "Free Acid" protocols to avoid unnecessary protection/deprotection steps, ensuring high throughput and atom economy.[1]

Chemical Context & Reactivity Profile[1][2][3][4]

The Scaffold

The molecule consists of a pyrimidine ring substituted at C4 with a benzoic acid moiety.[1]

-

Electrophilic Site: The C2-position is flanked by two ring nitrogens, making it highly electron-deficient and susceptible to nucleophilic attack.[1]

-

Electronic Activation: The phenyl group at C4 acts as a conjugated linker.[1] While the carboxylic acid (COOH) is electron-withdrawing, under the basic conditions typical of SNAr, it exists as a carboxylate (COO⁻).[1] Despite the carboxylate's mild electron-donating inductive effect, the pyrimidine ring remains sufficiently activated for substitution by moderate nucleophiles.[1]

-

The "Zwitterion" Challenge: When reacting with amines, the carboxylic acid will protonate the nucleophile, potentially stalling the reaction.[1] Successful protocols must account for this stoichiometric acid-base consumption.[1]

Mechanism of Action

The reaction proceeds via the classical Meisenheimer Complex mechanism.[1] The nucleophile attacks C2, breaking the aromaticity and forming a resonance-stabilized anionic intermediate.[1] The chloride ion is then eliminated to restore aromaticity.[1]

Figure 1: Mechanistic pathway highlighting the critical salt formation step prior to nucleophilic attack.[1][2][3][4][5]

Strategic Protocol Design

Solvent & Base Selection Matrix

Choosing the right system is critical to managing the solubility of the intermediate carboxylate salt.[1]

| Variable | Recommendation | Rationale |

| Solvent (Method A) | n-Butanol or Isopropanol | Protic solvents stabilize the leaving group (Cl⁻) and solubilize the zwitterionic intermediates at reflux temperatures.[1] |

| Solvent (Method B) | DMSO or NMP | Polar aprotic solvents enhance nucleophilicity by solvating cations, ideal for weak nucleophiles or rapid microwave heating.[1] |

| Base (Primary) | DIPEA (Hünig's Base) | Sterically hindered organic base.[1] Soluble in organics; effectively neutralizes the COOH without competing as a nucleophile.[1] |

| Base (Secondary) | K₂CO₃ / Water | For aqueous/organic biphasic systems.[1] Cheap, but requires vigorous stirring or Phase Transfer Catalysts (PTC).[1] |

Stoichiometry Rules

-

Nucleophile: 1.1 – 1.5 equivalents.[1]

-

Base: ≥ 2.5 equivalents . (1 eq to neutralize the carboxylic acid + 1 eq to neutralize the HCl generated + 0.5 eq excess).

Experimental Protocols

Protocol A: Thermal Substitution with Primary/Secondary Amines

Best for: Aliphatic amines, morpholines, piperazines.

Reagents:

-

4-(2-Chloropyrimidin-4-yl)benzoic acid (1.0 eq)[1]

-

Amine Nucleophile (1.2 eq)[1]

-

DIPEA (3.0 eq)[1]

-

n-Butanol (Concentration: 0.2 M)[1]

Procedure:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add the chloropyrimidine starting material and n-Butanol.

-

Neutralize: Add DIPEA. The suspension may clear as the amine salt forms.[1]

-

Addition: Add the amine nucleophile.

-

Reaction: Heat the mixture to 100–110 °C (reflux) for 4–12 hours. Monitor by LC-MS.[1]

-

Note: The product often precipitates upon cooling due to lower solubility of the zwitterion.[1]

-

-

Workup (Precipitation Method):

Protocol B: Microwave-Assisted Synthesis for Weak Nucleophiles

Best for: Anilines, sterically hindered amines.

Reagents:

-

4-(2-Chloropyrimidin-4-yl)benzoic acid (1.0 eq)[1]

-

Aniline/Nucleophile (1.5 eq)[1]

-

p-Toluenesulfonic acid (pTSA) (0.1 eq) [Optional Catalyst]

-

Isopropanol or NMP (Concentration: 0.5 M)[1]

Procedure:

-

Charge: Combine starting material, nucleophile, and solvent in a microwave vial.

-

Irradiation: Heat at 140 °C for 20–40 minutes.

-

Workup: Pour reaction mixture into ice water. Adjust pH to 4. Collect solid by filtration.[1]

Protocol C: Reaction with Alkoxides (Ether Formation)

Best for: Methoxy, Ethoxy, Phenoxy analogs.[1]

Reagents:

-

4-(2-Chloropyrimidin-4-yl)benzoic acid (1.0 eq)[1]

-

Sodium Alkoxide (e.g., NaOMe) (3.5 eq)[1]

-

Corresponding Alcohol (e.g., MeOH)[1]

Procedure:

-

Activation: The carboxylic acid will consume 1 eq of alkoxide immediately.[1] The remaining 2.5 eq act as the nucleophile.[1]

-

Reaction: Reflux in the alcohol solvent for 2–6 hours.

-

Quench: The product will exist as the disodium salt (carboxylate + pyrimidine adduct).[1]

-

Isolation: Evaporate solvent. Redissolve in minimal water.[1] Acidify carefully to pH 4 to precipitate the free acid ether product.[1]

Troubleshooting & Optimization

Decision Tree for Purification

The presence of the carboxylic acid allows for a "self-purifying" workup strategy.[1]

Figure 2: Workup decision tree based on product solubility.[1]

Common Issues

-

Incomplete Conversion:

-

Hydrolysis of Chloride:

-

Poor Solubility:

References

-

Walsh, K., et al. "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" ChemSusChem, 2013, 6(8), 1455-1460.[1] Link[1]

-

Lu, Y., et al. "Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine."[1][3] WuXi AppTec QM Magic Class, Chapter 48. Link

-

Mittersteiner, M., et al. "Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review."[1][6] Ultrasonics Sonochemistry, 2021, 79, 105763.[1] Link[1]

-

PubChem Compound Summary. "4-(2-Chloropyrimidin-4-yl)benzoic acid."[1] National Center for Biotechnology Information.[1] Link[1]

Sources

- 1. N-(3-(2-(2-chloropyriMidin-4-yl)acetyl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide | C18H11ClF3N3O3S | CID 57989720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]

- 3. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 4. 2-Chloropyrimidine-4-carboxylic acid | 149849-92-3 [chemicalbook.com]

- 5. 4-(2-AMINOPYRIMIDIN-4-YL)BENZOIC ACID | 216959-98-7 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

High-Fidelity Amide Coupling of 4-(2-Chloropyrimidin-4-yl)benzoic Acid

Application Note & Protocol Guide

Executive Summary

The building block 4-(2-chloropyrimidin-4-yl)benzoic acid is a privileged scaffold in medicinal chemistry, particularly for the synthesis of CDK (Cyclin-Dependent Kinase) inhibitors (e.g., Ribociclib analogs).[1][2] However, its dual-electrophilic nature presents a critical chemoselectivity challenge.[1][2][3] The 2-chloropyrimidine moiety is highly activated toward Nucleophilic Aromatic Substitution (

This guide details a protocol designed to maximize amide bond formation while suppressing

Mechanistic Insight & Chemoselectivity

The Challenge: Competing Electrophiles

The substrate contains two electrophilic sites reacting with amines:[2]

-

Carboxylic Acid (

): Requires activation (e.g., to an active ester) to react.[1][2][3] -

2-Chloropyrimidine (

-Ar): Inherently electrophilic due to the electron-deficient pyrimidine ring.[1][2][3] The nitrogen atoms withdraw density, making the C-Cl bond highly susceptible to attack by nucleophilic amines.[1][2]

Key Data Point: 2-Chloropyrimidines are approximately 100-fold more reactive toward

The Solution: Kinetic Control

To favor Pathway A (Amide Coupling) over Pathway B (

-

Critical Control Point: Never mix the free amine with the substrate before the carboxylic acid is fully activated.[2][3]

-

Preferred Reagents: HATU or T3P are preferred over carbodiimides (EDC/DCC) because they form highly reactive species rapidly, reducing the window for side reactions.[1][2][3]

Figure 1: Competing reaction pathways. Path A is favored by pre-activation and low temperature.[2]

Experimental Protocols

Method A: HATU-Mediated Coupling (Recommended)

This method is the industry standard for high-value intermediates due to its speed and high conversion rates.[1][2]

Reagents:

-

Substrate: 4-(2-Chloropyrimidin-4-yl)benzoic acid (1.0 equiv)

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide) or DMAc.[1][2][3] Avoid alcohols.

Protocol:

-

Dissolution: In a flame-dried round-bottom flask under

atmosphere, dissolve the Substrate (1.0 equiv) in anhydrous DMF (0.1 M concentration). -

Base Addition: Add DIPEA (3.0 equiv). The solution may darken slightly; this is normal.[1][2][3]

-

Activation (Crucial Step): Cool the mixture to 0 °C (ice bath). Add HATU (1.1 equiv) in one portion.[1][2][3]

-

Incubation: Stir at 0 °C for 15–30 minutes .

-

Why? This ensures complete conversion of the acid to the O-At active ester.[2]

-

-

Amine Addition: Add the Amine Partner (1.0 equiv) dropwise (as a solution in DMF if solid) at 0 °C.[1][2][3]

-

Reaction: Allow the mixture to warm to Room Temperature (RT) slowly. Stir for 2–4 hours.

-

Work-up:

Method B: Acid Chloride (via Oxalyl Chloride)

Use this method if the amine is sterically hindered or unreactive (an aniline), or if HATU purification is difficult.[1][2][3]

Reagents:

Protocol:

-

Suspend Substrate in dry DCM (or THF) at 0 °C.

-

Add Oxalyl Chloride dropwise.[1][2][3] Gas evolution (

, -

Stir at RT for 1–2 hours until the solution becomes clear (indicating acid chloride formation).

-

Evaporation: Concentrate in vacuo to remove excess oxalyl chloride (critical to prevent side reactions with the amine).

-

Coupling: Redissolve the crude acid chloride in DCM/THF.

-

Add Amine (1.0 equiv) and TEA (2.0 equiv) at 0 °C.

-

Stir at RT for 1 hour.

Decision Tree for Optimization

Figure 2: Decision matrix for selecting the optimal coupling strategy.

Troubleshooting & FAQ

Q1: I see a +Amine byproduct (M + Amine_MW - HCl) in LCMS.

-

Cause:

reaction occurred on the pyrimidine ring.[1][2][3][4] -

Fix: Ensure the activation step (Acid + HATU) is complete before adding the amine.[2][3] Lower the reaction temperature to -10 °C during amine addition. Reduce the equivalents of amine to exactly 1.0.[2][3]

Q2: The reaction is slow/incomplete.

-

Fix: Switch solvent to NMP (N-Methyl-2-pyrrolidone) or use T3P (Propylphosphonic anhydride) in DMF, which is a powerful coupling agent that often works well for insoluble substrates.[1][2]

Q3: My product is stuck in the DMF during workup.

-

Fix: Dilute the reaction mixture with EtOAc and wash 3x with 5% LiCl solution . LiCl dramatically increases the partitioning of DMF into the aqueous phase, leaving the product in the organic phase.[2]

Safety & Handling

-

2-Chloropyrimidine derivatives: Potential skin sensitizers.[1][2][3] Handle with gloves in a fume hood.[1][2][3]

-

HATU: A potent allergen; can cause respiratory sensitization.[1][2][3] Weigh in a closed balance or fume hood.

-

Oxalyl Chloride: Generates toxic CO and HCl gas.[1][2][3] Must be used with a functional exhaust scrub or in a well-ventilated hood.[1][2][3]

References

-

Amide Coupling in Medicinal Chemistry. HepatoChem. Retrieved from [Link][1][2][3]

-

Synthesis of CDK Inhibitors (Ribociclib Analogs). National Institutes of Health (NIH) - PMC.[1][2][3] Retrieved from [Link]

-

Coupling Reagents: HATU and Carbodiimides. Fisher Scientific Application Notes. Retrieved from [Link][1][2][3][5]

Sources

Application Note: Chemoselective Esterification of 4-(2-Chloropyrimidin-4-yl)benzoic acid

[1][2]

Executive Summary & Strategic Analysis

The esterification of 4-(2-chloropyrimidin-4-yl)benzoic acid (CAS: 281232-89-1) presents a specific chemoselectivity challenge common in kinase inhibitor synthesis.[1][2] The target molecule contains two reactive centers:

-

The Carboxylic Acid: Requires activation for esterification.

-

The 2-Chloropyrimidine Moiety: A highly electrophilic site susceptible to Nucleophilic Aromatic Substitution (

).[1][2]

The Core Challenge: Standard esterification methods employing basic conditions (e.g., Alkyl Halide +

The Solution: This guide details an Acid-Chloride Mediated Solvolysis approach.[1][2] By generating the acid chloride in situ using Thionyl Chloride (

Reaction Pathway & Decision Tree

The following logic flow illustrates the selection of the optimal method based on scale and alcohol complexity.

Figure 1: Strategic decision tree for esterification protocols. Note the explicit avoidance of basic alkylation pathways.

Detailed Protocols

Method A: Thionyl Chloride Mediated Methanolysis (Standard Scale)

Best for: Methyl or Ethyl esters on gram-to-kilogram scale.[1][2]

Rationale: Thionyl chloride serves a dual purpose: it acts as a dehydrating agent to drive the equilibrium and generates HCl in situ to catalyze the reaction. The acidic environment protects the chloropyrimidine from

Reagents:

-

Substrate: 4-(2-Chloropyrimidin-4-yl)benzoic acid (1.0 equiv)[1][2]

-

Solvent/Reagent: Anhydrous Methanol (0.5 M concentration relative to substrate)[1][2]

-

Activator: Thionyl Chloride (

) (2.0 - 3.0 equiv)[1][2]

Protocol:

-

Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2 or

line). -

Slurry Formation: Charge the flask with the carboxylic acid substrate and anhydrous methanol. Note: The starting material is likely a zwitterionic solid and may not dissolve initially.

-

Activation (Exothermic): Cool the slurry to 0°C in an ice bath. Add

dropwise over 15–20 minutes.[2]-

Critical Control Point: Maintain temperature <10°C during addition to prevent uncontrolled boiling.[2]

-

-

Reaction: Remove the ice bath and heat the mixture to reflux (65°C) for 2–4 hours.

-

Visual Indicator: The reaction mixture should transition from a slurry to a clear solution as the more soluble ester forms.

-

-

Monitoring: Check by HPLC or TLC.

-

Workup:

Yield Expectation: >90% Purity: >95% (Recrystallization from Heptane/EtOAc if necessary).

Method B: Oxalyl Chloride Activation (Complex Alcohols)

Best for: Coupling with valuable, secondary, or acid-sensitive alcohols.[1][2]

Rationale: When the alcohol cannot be used as a solvent (due to cost or boiling point), the acid chloride is isolated or generated in a non-nucleophilic solvent (DCM) before adding the stoichiometric alcohol.

Reagents:

-

Substrate (1.0 equiv)

-

Base: 2,6-Lutidine (1.2 equiv) — Selected over Pyridine/TEA to minimize nucleophilic attack on the pyrimidine.[1]

Protocol:

-

Acid Chloride Formation: Suspend substrate in DCM at 0°C. Add Oxalyl Chloride dropwise, followed by catalytic DMF.[1][2] Stir at Room Temp (RT) for 1–2 hours until gas evolution ceases and solution clarifies.

-

Evaporation (Optional but Recommended): Concentrate in vacuo to remove excess oxalyl chloride/HCl, then re-dissolve in fresh DCM.

-

Esterification: Cool to 0°C. Add the Target Alcohol, followed by slow addition of 2,6-Lutidine.

-

Completion: Warm to RT and stir for 2 hours.

-

Workup: Wash with 0.5M HCl (to remove Lutidine), then

, then Brine.

Analytical Validation & QC

To ensure the integrity of the 2-chloropyrimidine ring, specific analytical markers must be verified.

| Analytical Method | Observation | Interpretation |

| LC-MS (ESI+) | [M+H]+ = 249.0 (for Methyl Ester) | Target Product. Correct mass shift (+14 vs Acid).[1][2] |

| [M+H]+ = 245.1 | Impurity (Methoxy). Indicates | |

| [M+H]+ = 235.0 | Starting Material. Incomplete reaction.[1][2] | |

| 1H NMR (DMSO-d6) | Singlet at ~3.90 ppm (3H) | Methyl Ester protons.[1][2] |

| Doublet at ~8.8 ppm (1H) | Pyrimidine H-6 proton.[1][2] Shift varies if Cl is displaced.[2] | |

| HPLC Purity | Single Peak (>98%) | Ensure no shoulder peak corresponding to the methoxy-analog. |

Troubleshooting Guide

Issue 1: Presence of [M-Cl+OMe] impurity (Methoxy-pyrimidine). [1][2]

-

Cause: Localized high concentration of methoxide or high temperature.

-

Fix: Ensure the reaction remains acidic throughout. Do not add base (e.g., TEA) during the

step. If using Method B, switch from Pyridine to 2,6-Lutidine or Collidine (sterically hindered bases reduce nucleophilic risks).[1][2]

Issue 2: Incomplete Conversion.

-

Cause: Poor solubility of the zwitterionic acid.

-

Fix: Increase the volume of Methanol. Add catalytic

(0.1 equiv) alongside

Issue 3: Product hydrolysis during workup.

-

Cause: The ester might be sensitive to strong aqueous base during the quench.

-

Fix: Pour the reaction mixture into ice-cold water/brine rather than strong

initially. Neutralize slowly.

References

- General Fischer Esterification & Acid Chloride Protocols: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard reference for SOCl2 mediated esterification). Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press, 2012. (Mechanistic grounding for acyl substitution).

-

Pyrmidine Chemistry & Reactivity